1,1,1-Trichloro-2-fluoroethane
Overview
Description
1,1,1-Trichloro-2-fluoroethane: is an organic compound with the molecular formula C2H2Cl3F . It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC). This compound is known for its applications in various industrial processes and its role as an intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-fluoroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of trichloroethylene with hydrogen fluoride under controlled conditions. The reaction typically requires a catalyst such as antimony pentachloride or chromium trifluoride to facilitate the halogen exchange process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichloro-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more highly oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents such as or .
Major Products Formed:
Substitution: Formation of compounds like .
Reduction: Formation of .
Oxidation: Formation of trichloroacetic acid and other oxidized derivatives.
Scientific Research Applications
Chemistry: 1,1,1-Trichloro-2-fluoroethane is used as a solvent in various chemical reactions and as an intermediate in the synthesis of other halogenated compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of refrigerants, propellants, and as a cleaning agent for electronic components due to its solvent properties .
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-2-fluoroethane involves its interaction with various molecular targets. As a solvent, it can dissolve non-polar substances, facilitating chemical reactions. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the presence of both chlorine and fluorine atoms, which affect its electron distribution and reactivity .
Comparison with Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane (C2Cl3F3): Known for its use as a solvent and in the production of refrigerants.
1,1,2-Trichloro-2-fluoroethane (C2H2Cl3F): Similar in structure but with different reactivity and applications.
1,1,1-Trichloro-2,2,2-trifluoroethane (C2Cl3F3): Used in precision cleaning and as a refrigerant
Uniqueness: 1,1,1-Trichloro-2-fluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its reactivity and solvent capabilities make it valuable in various industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,1,1-trichloro-2-fluoroethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJWPHOPHHZLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074943 | |
Record name | 1,1,1-Trichloro-2-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-36-1 | |
Record name | Ethane, 1,1,1-trichloro-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trichloro-2-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.